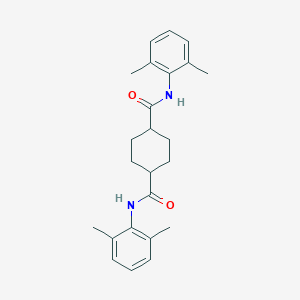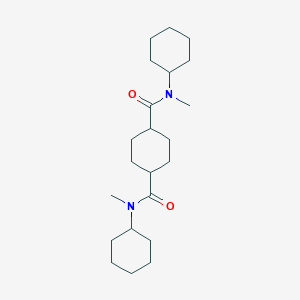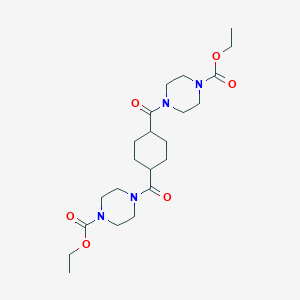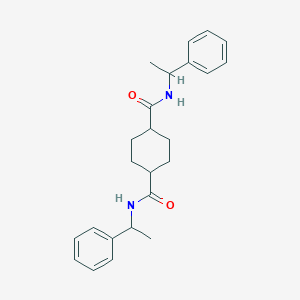![molecular formula C13H11INO+ B261511 1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium, also known as iodoacetylpyridinium (IAP), is a chemical compound that has gained significant attention in scientific research due to its unique properties. IAP is a versatile reagent that can be used for the modification of proteins, peptides, and other biomolecules.
Mechanism of Action
IAP modifies proteins and peptides by reacting with cysteine residues. The reaction involves the formation of a thioether bond between the cysteine residue and the IAP molecule. This modification can be used for site-specific labeling and cross-linking of proteins.
Biochemical and Physiological Effects:
IAP has been shown to have minimal impact on the biochemical and physiological properties of modified proteins and peptides. The modification of cysteine residues with IAP does not affect protein function, stability, or activity.
Advantages and Limitations for Lab Experiments
IAP has several advantages for lab experiments. It is a versatile reagent that can be used for the modification of a wide range of biomolecules. The synthesis method is relatively simple and yields high purity IAP. However, there are also limitations to the use of IAP. The modification of cysteine residues with IAP is irreversible, which can limit its use for certain applications. Additionally, the reaction between IAP and cysteine residues is pH-dependent, which can affect the efficiency of the reaction.
Future Directions
There are several future directions for the use of IAP in scientific research. One area of interest is the development of new IAP derivatives with improved properties, such as increased reactivity and specificity. Another area of interest is the application of IAP for the modification of other biomolecules, such as carbohydrates and lipids. Additionally, the use of IAP for the preparation of protein bioconjugates with therapeutic applications is an area of active research.
Synthesis Methods
The synthesis of IAP involves the reaction of 4-iodobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then oxidized with pyridinium chlorochromate to form IAP. The synthesis method is relatively simple and yields high purity IAP.
Scientific Research Applications
IAP has a broad range of applications in scientific research. It is commonly used for the modification of proteins and peptides, including the labeling of cysteine residues, the cross-linking of proteins, and the introduction of fluorescent tags. IAP can also be used for the synthesis of peptide nucleic acids and the preparation of protein bioconjugates.
properties
Product Name |
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium |
|---|---|
Molecular Formula |
C13H11INO+ |
Molecular Weight |
324.14 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C13H11INO/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15/h1-9H,10H2/q+1 |
InChI Key |
PYZPELIVKXUDFV-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)

![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)





![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)

![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)